molecular formula C16H19N5O6S B3820470 Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate

Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate

Cat. No.: B3820470
M. Wt: 409.4 g/mol
InChI Key: NEUWCUBWMBDYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate is an organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazine ring and a benzoate ester, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-ethoxy-6-ethyl-1,3,5-triazine-2-amine with methyl 2-sulfamoylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods, such as recrystallization and chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
  • Ethyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
  • Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]phenylacetate

Uniqueness

Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6S/c1-4-12-17-14(20-16(18-12)27-5-2)19-15(23)21-28(24,25)11-9-7-6-8-10(11)13(22)26-3/h6-9H,4-5H2,1-3H3,(H2,17,18,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWCUBWMBDYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)OCC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.